molecular formula C16H9Cl4N5O B194303 N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide CAS No. 252186-79-1

N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide

Cat. No. B194303
M. Wt: 429.1 g/mol
InChI Key: RDUGDEWOUWFKPL-UHFFFAOYSA-N
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Description

“N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide” is a chemical compound that is used as a reference standard in pharmaceutical testing . It is also known as Lamotrigine Impurity F .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A sequence of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides was synthesized and characterized by various analytical techniques . The synthesis involved the reaction of substituted 2-chloroquinoline-3-carboxylic acid with DCC in ethanol at 90°C .


Molecular Structure Analysis

The molecular formula of “N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide” is C16H9Cl4N5O .

Scientific Research Applications

  • Antimicrobial Screening:

    • Synthesized compounds similar to N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide were screened for antibacterial and antifungal activity, showing moderate to excellent activities. Statistical analysis revealed a significant correlation of the synthesized compounds' structure with their antimicrobial properties (Rajput & Sharma, 2021).
  • Anticancer Activity:

    • Some derivatives of 1,2,4-triazine have been synthesized and shown significant anticancer activities in vitro against various cancer cell lines. Certain compounds demonstrated active cytotoxic agents, highlighting the potential of triazine derivatives in cancer treatment (Saad & Moustafa, 2011).
  • Analgesic and Anti-inflammatory Activities:

    • A variety of N-arylidene-N’-[5-(4-isobutylphenyl)-[1,2,4] – triazin-3-yl] hydrazines and related derivatives were synthesized and studied for their analgesic and anti-inflammatory activities. Certain compounds exhibited pronounced analgesic activity and anti-inflammatory effects without ulcerogenicity (Makhlouf & Maklad, 2004).
  • Antibacterial Agents:

    • New lamotrigine analogs, similar to the compound , were evaluated as antibacterial agents. Some compounds showed interesting activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
  • Structural Studies:

    • The molecular structure of similar triazine derivatives was investigated, providing insights into the bonding and stability of these compounds. This is crucial for understanding their biological activity and potential applications (Hwang, Tu, Wang, & Lee, 2006).
  • Potential as SARS-CoV-2 Agents:

    • A recent study reported the synthesis of a related compound and its detailed structural and molecular docking study on SARS-CoV-2 proteins. This demonstrates the potential of such compounds in developing treatments for COVID-19 (Eno et al., 2022).
  • Herbicidal Activity:

    • Benzamides, similar to the compound , have been found to be effective as herbicides, particularly against annual and perennial grasses, with potential utility in agriculture (Viste, Cirovetti, & Horrom, 1970).

Safety And Hazards

The safety data sheet for “N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide” can be found online . It is recommended to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(21)22-16(25-24-13)23-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUGDEWOUWFKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179879
Record name N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
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Molecular Weight

429.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide

CAS RN

252186-79-1
Record name N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide
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Record name N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
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Record name N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
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Record name N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide
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Record name N-(5-AMINO-6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZIN-3-YL)-2,3-DICHLOROBENZAMIDE
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Synthesis routes and methods

Procedure details

Lamotrigine (512.00 g, 2.00 moles) was dissolved in pyridine (3 I) and 2,3-dichlorobenzoyl chloride (873.00 g, 96% pure, equivalent to 838.10 g, 4.00 moles) was added below 35° C. with stirring under anhydrous conditions. The acid chloride was added in two equal portions. The second portion of acid chloride was added after 30 minutes from the start of the reaction and stirred below 35° C. for a further 30 minutes.
Quantity
512 g
Type
reactant
Reaction Step One
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solvent
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873 g
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[Compound]
Name
acid chloride
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Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
Reactant of Route 2
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N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
Reactant of Route 3
N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
Reactant of Route 5
N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide
Reactant of Route 6
N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide

Citations

For This Compound
6
Citations
SN RAO, S SOMAIAH, T Ravisankar… - International Journal of …, 2012 - researchgate.net
Lamotrigine is a benzotriazine derivative, used to treat the disorders of central nervous system. During the process development of Lamotrigine (1), five unknown peaks (related …
Number of citations: 3 www.researchgate.net
J Szulfer, A Plenis, T Bączek - Analytical and Bioanalytical Chemistry, 2013 - Springer
This paper investigates the performance of a column classification system developed at the Katholieke Universiteit Leuven applied to pharmaceutical chromatographic analyses. The …
Number of citations: 8 link.springer.com
K Beattie, G Phadke, J Novakovic - Profiles of drug substances, excipients …, 2012 - Elsevier
Lamotrigine (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine), a phenyltriazine anticonvulsant, is a newer anti-epileptic drug. A profile of this drug substance is provided in this chapter …
Number of citations: 25 www.sciencedirect.com
P Gondhale-Karpe, S Manwatkar - Heliyon, 2023 - cell.com
Lamotrigine extended release tablet dosage form LAMICTAL XR used as an anticonvulsant in the treatment of generalized tonic clonic, absence seizures and partial seizures. The …
Number of citations: 1 www.cell.com
P Žuvela, JJ Liu, A Plenis, T Bączek - Journal of Chromatography A, 2015 - Elsevier
Column selection systems based on calculation of a scalar measure based on Euclidean distance between chromatographic columns, suffer from the same issue. For diverse values of …
Number of citations: 9 www.sciencedirect.com
KG Pavan, GS Prasad - Int. J. Pharm. Biol. Arch, 2013
Number of citations: 6

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